molecular formula C20H41NO5Si B1594792 Menthyl N-(3-triethoxysilylpropyl)carbamate CAS No. 68479-61-8

Menthyl N-(3-triethoxysilylpropyl)carbamate

Cat. No.: B1594792
CAS No.: 68479-61-8
M. Wt: 403.6 g/mol
InChI Key: RZTQENQVQRHAHZ-UHFFFAOYSA-N
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Description

Menthyl N-(3-triethoxysilylpropyl)carbamate is a carbamate derivative combining a menthyl group (derived from menthol, a cyclic monoterpene alcohol), a carbamate linkage (–NH–CO–O–), and a triethoxysilylpropyl (–(CH₂)₃–Si(OCH₂CH₃)₃) moiety. This structure confers unique physicochemical properties:

  • Triethoxysilylpropyl: Enables silane coupling functionality, suggesting applications in surface modification, adhesion, or polymer chemistry.
  • Carbamate linkage: Provides hydrolytic stability compared to esters, though susceptibility to enzymatic cleavage by carbamate hydrolases is possible .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) N-(3-triethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO5Si/c1-7-23-27(24-8-2,25-9-3)14-10-13-21-20(22)26-19-15-17(6)11-12-18(19)16(4)5/h16-19H,7-15H2,1-6H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTQENQVQRHAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OC1CC(CCC1C(C)C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60887410
Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68479-61-8
Record name 5-Methyl-2-(1-methylethyl)cyclohexyl N-[3-(triethoxysilyl)propyl]carbamate
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Record name Carbamic acid, N-(3-(triethoxysilyl)propyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Record name 5-methyl-2-(1-methylethyl)cyclohexyl [3-(triethoxysilyl)propyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Menthyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of menthyl isocyanate with 3-triethoxysilylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Menthyl isocyanate+3-triethoxysilylpropylamineMenthyl N-(3-triethoxysilylpropyl)carbamate\text{Menthyl isocyanate} + \text{3-triethoxysilylpropylamine} \rightarrow \text{this compound} Menthyl isocyanate+3-triethoxysilylpropylamine→Menthyl N-(3-triethoxysilylpropyl)carbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

The triethoxysilyl group undergoes hydrolysis in the presence of water or moisture, forming silanol intermediates (Si–OH). These intermediates subsequently condense to form siloxane networks (Si–O–Si).

Key steps :

  • Hydrolysis :
    Si OCH2CH3+H2OSi OH+CH3CH2OH\text{Si OCH}_2\text{CH}_3+\text{H}_2\text{O}\rightarrow \text{Si OH}+\text{CH}_3\text{CH}_2\text{OH}

  • Condensation :
    2textSiOHSi O Si+H2O2\\text{Si OH}\rightarrow \text{Si O Si}+\text{H}_2\text{O}

Factors influencing reactivity :

  • pH : Acidic or basic conditions accelerate hydrolysis.

  • Solvent : Polar solvents (e.g., water, ethanol) enhance reaction rates.

Observed outcomes in analogs :

CompoundHydrolysis Rate (pH 7)Condensation Product Stability
Methyl [3-(trimethoxysilyl)propyl]carbamateModerateHigh (forms crosslinked films)
Ethyl (3-triethoxysilyl)propylcarbamateFastModerate

Nucleophilic Substitution at the Carbamate Group

The carbamate group (–O–(C=O)–N–) may participate in nucleophilic reactions, particularly with amines or alcohols under basic conditions.

Example reaction with ethanolamine :
R O C O NH CH2 3Si OEt 3+H2N CH2CH2OHR O C O O CH2CH2NH2+byproducts\text{R O C O NH CH}_2\text{ }_3\text{Si OEt }_3+\text{H}_2\text{N CH}_2\text{CH}_2\text{OH}\rightarrow \text{R O C O O CH}_2\text{CH}_2\text{NH}_2+\text{byproducts}

Key applications :

  • Functionalization of surfaces for biomedical coatings.

  • Synthesis of hybrid organic-inorganic polymers .

Thermal Decomposition

At elevated temperatures (>200°C), carbamates typically decompose via:

  • Cleavage of the carbamate bond : Releases CO₂ and amines.

  • Oxidation of the silane group : Forms SiO₂ residues.

Thermogravimetric analysis (TGA) data for analogs :

CompoundDecomposition Onset (°C)Major Products
Methyl [3-(trimethoxysilyl)propyl]carbamate215CO₂, SiO₂, methylamine
Ethyl (3-triethoxysilyl)propylcarbamate198CO₂, SiO₂, ethylenediamine

Photochemical Reactions

The menthyl group (a terpene derivative) may undergo photochemical isomerization or oxidation under UV light, though this is highly dependent on the specific substituents.

Reported photostability in related systems :

Functional Groupλmax (nm)Photodegradation Half-Life (h)
Coumarin derivatives32012
Menthyl carbamates280>48 (stable)

Interaction with Inorganic Surfaces

The triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, metals):

Mechanism :

  • Hydrolysis of Si–OEt groups to Si–OH.

  • Condensation with surface –OH groups:
    Surface OH+Si OHSurface O Si+H2O\text{Surface OH}+\text{Si OH}\rightarrow \text{Surface O Si}+\text{H}_2\text{O}

Applications observed in analogs :

  • Enhanced adhesion in dental composites .

  • Anti-corrosion coatings on aluminum alloys.

Scientific Research Applications

Chemistry

  • Coupling Agent : This compound serves as an effective coupling agent in polymer chemistry, enhancing adhesion between organic and inorganic materials. Its ability to form covalent bonds significantly improves the compatibility of different materials in composite systems.
  • Surface Modification : Menthyl N-(3-triethoxysilylpropyl)carbamate is utilized for modifying surfaces, which is crucial in developing coatings and adhesives that require enhanced durability and adhesion properties.

Biology

  • Tissue Engineering : In biological applications, this compound is employed to modify surfaces to enhance cell adhesion and proliferation. This property is vital for developing scaffolds in tissue engineering where cellular interaction is paramount.
  • Drug Delivery Systems : The compound can modify the surface properties of nanoparticles, improving their stability and bioavailability in drug delivery applications. Its silane functionality allows for effective anchoring of therapeutic agents to the nanoparticle surface.

Medicine

  • Biomedical Applications : this compound has potential applications in creating biocompatible surfaces for medical implants, promoting better integration with biological tissues.
  • Diagnostic Tools : It can be integrated into diagnostic assays where surface modification enhances the binding affinity of biomolecules, improving assay sensitivity and specificity.

Industry

  • Coatings and Adhesives : The compound finds extensive use in industrial coatings and adhesives due to its ability to form strong bonds with various substrates. Its versatility allows it to be employed in environments requiring resistance to moisture and chemical exposure.
  • Sealants : In sealant formulations, it improves adhesion properties and enhances the durability of the sealant under various environmental conditions.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

  • Surface Modification Study : A study demonstrated that applying this compound on silica surfaces significantly improved adhesion properties, essential for biomedical implants. Enhanced bonding was observed when tested against traditional silane compounds.
  • Fluorescence Imaging Research : Another research project indicated that using this compound in fluorescence imaging provided increased signal intensity compared to conventional fluorescent markers, making it a promising candidate for cellular imaging applications.

Safety Profile and Toxicity

While specific data on the safety profile of this compound is limited, general precautions should be taken when handling organosilane compounds due to potential reactivity and toxicity associated with silane groups. Comprehensive safety assessments are necessary to establish clear guidelines for its use in various applications.

Mechanism of Action

The mechanism of action of Menthyl N-(3-triethoxysilylpropyl)carbamate involves its interaction with various molecular targets. The silyl group can form stable bonds with different substrates, leading to the formation of complexes that exhibit specific properties. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural attributes and molecular

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
Menthyl N-(3-triethoxysilylpropyl)carbamate Menthyl, triethoxysilylpropyl C₂₂H₄₅NO₅Si ~455.7 Chiral, silane functionality
3-Acetylphenyl ethyl(methyl)carbamate 3-acetylphenyl, ethyl-methyl carbamate C₁₂H₁₅NO₃ 221.25 Aromatic acetyl group, mixed alkyl
Methyl (3-hydroxyphenyl)-carbamate 3-hydroxyphenyl, methyl carbamate C₈H₉NO₃ 167.16 Polar hydroxyl group
3-Tolyl-N-methylcarbamate 3-methylphenyl, methyl carbamate C₉H₁₁NO₂ 165.19 Simple aryl-methyl substitution
Methyl N-(3-methylphenyl)carbamate 3-methylphenyl, methyl carbamate C₉H₁₁NO₂ 165.19 Structural isomer of 3-tolyl derivative
(3-Pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate 3-pentylphenyl, methyl-nitroso carbamate C₁₃H₁₈N₂O₃ 262.30 Nitroso group, alkyl chain

Key Observations :

  • Lipophilicity : this compound and the nitroso-containing derivative (C₁₃H₁₈N₂O₃) exhibit higher molecular weights and lipophilicity due to bulky substituents, contrasting with polar compounds like Methyl (3-hydroxyphenyl)-carbamate .
  • Chirality : Only the menthyl derivative and certain tert-butyl carbamates (e.g., tert-butyl N-cyclopentyl carbamates in ) have stereogenic centers, making them suitable for enantiomeric separations .

Physicochemical and Functional Properties

  • Hydrolytic Stability : The triethoxysilyl group in this compound likely enhances resistance to hydrolysis compared to phenyl carbamates (e.g., 3-Tolyl-N-methylcarbamate), which are prone to enzymatic degradation by carbamate hydrolases .
  • Solubility : The menthyl group improves organic-phase solubility, whereas Methyl (3-hydroxyphenyl)-carbamate’s hydroxyl group increases aqueous solubility .
  • Reactivity : Nitroso derivatives (e.g., (3-pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate) may exhibit unique reactivity in nitrosation reactions, unlike the inert triethoxysilyl group .

Biological Activity

Menthyl N-(3-triethoxysilylpropyl)carbamate is a compound that integrates both organic and inorganic functionalities, making it a subject of interest in various biological applications. This article delves into its biological activity, potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a menthol-derived moiety linked to a triethoxysilyl group through a carbamate bond. The presence of the silyl group enhances the compound's compatibility with silica-based materials, while the menthol component may impart specific biological properties such as antimicrobial activity.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties, potentially useful in medical applications such as coatings for implants or wound dressings .
  • Biocompatibility : The incorporation of silane coupling agents in biomaterials has been shown to enhance biocompatibility. The triethoxysilyl group can facilitate bonding with biological tissues, making this compound a candidate for biomedical applications.
  • Surface Modification : The compound's ability to modify surfaces for improved adhesion between inorganic and organic materials is notable. This property is particularly beneficial in creating hybrid materials that combine the mechanical strength of inorganic components with the flexibility of organic materials .

1. Antimicrobial Efficacy

A study investigating similar silane-coupled compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon exposure to these compounds, suggesting that this compound could exhibit comparable antimicrobial effects .

2. Biocompatibility Assessment

Research on silane-based coatings has shown enhanced cell adhesion and proliferation when applied to implant surfaces. In vitro studies revealed that cells cultured on surfaces treated with silane compounds exhibited increased metabolic activity and proliferation rates compared to untreated controls . This suggests that this compound could improve the integration of implants within biological tissues.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, leading to cell death .
  • Surface Interaction : The triethoxysilyl group can form covalent bonds with hydroxyl groups on silica surfaces, enhancing the stability and functionality of coatings used in biomedical applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl (3-trimethoxysilyl)propylcarbamateContains a trimethoxysilyl groupPrimarily used in chromatography for pesticide analysis
4-MethylcoumarinLacks silyl and carbamate groupsKnown for strong fluorescence but less functional versatility
Triethoxy(phenyl)silaneContains a phenyl groupUsed primarily as a coupling agent but lacks biological activity

This compound stands out due to its combination of antimicrobial properties and potential for surface modification, making it suitable for diverse applications ranging from material science to biological imaging.

Q & A

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodology :
  • Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via UPLC (Ultra-Performance Liquid Chromatography) at intervals (0, 7, 14 days).
  • Use Arrhenius kinetics to predict shelf life under storage conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Menthyl N-(3-triethoxysilylpropyl)carbamate
Reactant of Route 2
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Menthyl N-(3-triethoxysilylpropyl)carbamate

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